REACTION_CXSMILES
|
C(OC(=O)[NH:5][CH2:6][CH:7]1[C:10]2=[CH:11][C:12]3[O:16][CH2:15][O:14][C:13]=3[CH:17]=[C:9]2[CH2:8]1)C.O.[OH-].[Na+]>O1CCCC1>[O:14]1[C:13]2[CH:17]=[C:9]3[CH2:8][CH:7]([CH2:6][NH2:5])[C:10]3=[CH:11][C:12]=2[O:16][CH2:15]1 |f:2.3|
|
Name
|
product
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(NCC1CC=2C1=CC1=C(OCO1)C2)=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
AlLiH4
|
Quantity
|
1.48 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.7 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
2.7 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2.7 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
38 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Filtration and evaporation of the filtrate to dryness
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
O1COC2=C1C=C1C(=C2)C(C1)CN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 45.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |